Cholesteryl chloride

Catalog No.
S581244
CAS No.
910-31-6
M.F
C27H45Cl
M. Wt
405.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cholesteryl chloride

CAS Number

910-31-6

Product Name

Cholesteryl chloride

IUPAC Name

(3S,8S,9S,10R,13R,14S,17R)-3-chloro-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene

Molecular Formula

C27H45Cl

Molecular Weight

405.1 g/mol

InChI

InChI=1S/C27H45Cl/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h9,18-19,21-25H,6-8,10-17H2,1-5H3/t19-,21+,22+,23-,24+,25+,26+,27-/m1/s1

InChI Key

OTVRYZXVVMZHHW-DPAQBDIFSA-N

SMILES

Array

Synonyms

3-chlorocholest-5-ene, 3beta-chlorocholest-5-ene, cholesteryl beta-chloride, cholesteryl chloride

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)Cl)C)C

Isomeric SMILES

CC(C)CCCC(C)C1CCC2[C@@]1(CCC3C2CC=C4[C@@]3(CCC(C4)Cl)C)C

The exact mass of the compound Cholesteryl chloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 2084. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Polycyclic Compounds - Fused-Ring Compounds - Steroids - Cholestanes - Cholestenes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Skin conditioning. However, this does not mean our product can be used or applied in the same or a similar way.

Cholesteryl chloride (3β-chlorocholest-5-ene) is a halogenated sterol derivative widely procured as a stable synthetic intermediate and a critical chiral dopant in liquid crystal formulations. Unlike the parent alcohol, the substitution of the 3β-hydroxyl group with a chlorine atom eliminates hydrogen bonding, resulting in a well-defined melting point of 94–96 °C and the ability to form a monotropic cholesteric mesophase upon cooling. In industrial and laboratory workflows, it is primarily valued for its dextrorotatory (right-handed) helical twist, which is essential for pitch tuning in thermochromic displays, and for providing a stable yet reactive leaving group for the synthesis of 3β-substituted steroids via the i-steroid rearrangement pathway .

Substituting cholesteryl chloride with generic sterols or alternative derivatives fundamentally disrupts both formulation optics and synthetic viability. Using the parent compound, cholesterol, fails in liquid crystal applications because it lacks mesogenic properties and melts at a much higher temperature (~148 °C), preventing the formation of a cholesteric phase. Substituting with common cholesteryl esters (such as cholesteryl nonanoate) is optically unviable because esters induce a levorotatory (left-handed) helical twist; replacing the chloride with an ester would invert the twist sense and destroy the intended reflection wavelength of the mixture. Furthermore, attempting to use cholesteryl bromide as a more reactive halide substitute compromises shelf-life and process stability, as the longer C-Br bond is significantly more prone to premature degradation than the stable C-Cl bond [1].

Dextrorotatory Helical Twist for Pitch Compensation in Liquid Crystals

In cholesteric liquid crystal formulations, the direction of the helical twist fundamentally determines the optical reflection properties. Cholesteryl chloride acts as a dextrorotatory (right-handed) component. When mixed with levorotatory esters like cholesteryl nonanoate, the inverse of the pitch can be tuned to achieve specific selective reflection wavelengths ranging from 5000 Å to 11000 Å. This allows the creation of temperature-insensitive mixtures or specific thermochromic responses that are impossible to achieve using only left-handed cholesteryl esters, which would fail to provide the necessary pitch compensation [1].

Evidence DimensionHelical twist sense and pitch tuning range
Target Compound DataDextrorotatory (right-handed) twist; enables tuning from 5000 Å to 11000 Å when mixed.
Comparator Or BaselineCholesteryl nonanoate (Levorotatory / left-handed twist).
Quantified DifferenceOpposite twist sense, enabling pitch compensation and inversion.
ConditionsBinary or ternary cholesteric liquid crystal mixtures at 20 °C to 35 °C.

Procurement of cholesteryl chloride is essential for formulating optical sensors and thermochromic displays that require precise color tuning and pitch compensation against standard left-handed esters.

Monotropic Cholesteric Phase Formation vs. Non-Mesogenic Precursor

The substitution of the 3β-hydroxyl group with a chlorine atom eliminates intermolecular hydrogen bonding, significantly altering the thermal profile of the steroid. Differential scanning calorimetry (DSC) shows that cholesteryl chloride melts at 94–96 °C and, upon cooling, exhibits a monotropic transition to a cholesteric liquid crystal phase at approximately 67 °C. In contrast, the parent compound cholesterol melts at a much higher temperature (~148 °C) and does not form a cholesteric mesophase. This specific thermal window makes the chloride highly processable for low-temperature liquid crystal blending [1].

Evidence DimensionMelting point and mesophase transition temperature.
Target Compound DataMelting point 94–96 °C; cholesteric transition at ~67 °C (cooling).
Comparator Or BaselineCholesterol (Melting point ~148 °C; no cholesteric phase).
Quantified Difference~52 °C reduction in melting point and emergence of a liquid crystalline phase.
ConditionsDifferential scanning calorimetry (DSC) cooling from isotropic melt.

Buyers selecting materials for liquid crystal displays or temperature-sensitive formulations must use the halogenated derivative to ensure proper mesophase formation and lower processing temperatures.

Enhanced Precursor Stability via Shorter C-Halogen Bond

For use as a synthetic intermediate in nucleophilic substitutions or as a stable component in electro-optic devices, the stability of the C3-halogen bond is critical. X-ray crystallographic data reveals that the average C-Cl bond length in cholesteryl chloride is 1.55 Å. In the isomorphous comparator cholesteryl bromide, the C-Br bond length is significantly longer at 1.58 Å. This shorter bond length in the chloride derivative confers greater chemical stability against premature degradation or unintended solvolysis during storage and formulation, while still maintaining sufficient reactivity to act as a leaving group in i-steroid rearrangements [1].

Evidence DimensionC3-Halogen bond length (indicator of stability).
Target Compound Data1.55 Å (C-Cl bond).
Comparator Or BaselineCholesteryl bromide (1.58 Å C-Br bond).
Quantified Difference0.03 Å shorter bond length in the chloride.
ConditionsX-ray crystallographic analysis of monoclinic P21 unit cells.

Cholesteryl chloride provides a measurable balance of shelf-stability and reactivity compared to the bromide analog, reducing material degradation risks in both synthetic and formulation workflows.

Thermochromic Liquid Crystal Formulation

Directly leveraging its dextrorotatory twist (as detailed in Section 3), cholesteryl chloride is used in binary and ternary mixtures with levorotatory esters (like cholesteryl nonanoate) to formulate temperature-sensitive pigments and displays with precisely tuned reflection wavelengths[1].

Synthesis of 3β-Substituted Steroidal Therapeutics

Utilizing the stable yet reactive C-Cl bond, this compound serves as an effective electrophilic precursor for synthesizing 3β-amino-5-cholestene and other derivatives via the i-steroid rearrangement, offering better shelf-stability than the bromide analog [2].

Optical Vapor Sensors

The predictable pitch swelling behavior of cholesteryl chloride-containing chiral-nematic films makes it an essential structural component in optical sensors designed to detect trace organic solvent vapors through visible color shifts [3].

Physical Description

Off-white powder; [Acros Organics MSDS]

XLogP3

9.8

Exact Mass

404.3209791 Da

Monoisotopic Mass

404.3209791 Da

Heavy Atom Count

28

UNII

39EHZ05V39

Other CAS

910-31-6

Wikipedia

Cholesteryl_chloride

Use Classification

Cosmetics -> Skin conditioning

General Manufacturing Information

Cholest-5-ene, 3-chloro-, (3.beta.)-: ACTIVE

Dates

Last modified: 08-15-2023

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